1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Description

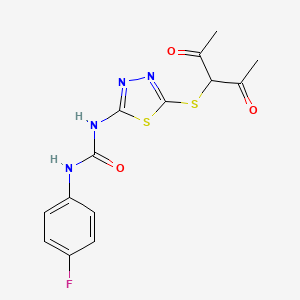

The compound 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 2,4-dioxopentan-3-ylthio group at the 5-position and a 4-fluorophenyl urea moiety at the 2-position. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (thioether-linked dioxopentane) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-[5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O3S2/c1-7(20)11(8(2)21)23-14-19-18-13(24-14)17-12(22)16-10-5-3-9(15)4-6-10/h3-6,11H,1-2H3,(H2,16,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLYIKKURZIXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Attachment of the Dioxopentan Group: The dioxopentan group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

Introduction of the Fluorophenyl Urea Moiety: The final step involves the reaction of the intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, focusing on substituents, synthesis yields, and biological activities:

Key Structural and Functional Differences

Thiadiazole Substituents: The 2,4-dioxopentan-3-ylthio group in the target compound introduces a ketone-rich side chain, which may enhance solubility compared to the dichlorobenzyl or methoxybenzyl groups in . However, bulkier substituents (e.g., triazole-linked difluorophenyl in compound 8c) could improve target binding affinity but reduce metabolic stability .

Urea Substituents :

- The 4-fluorophenyl group is conserved in the target compound and analogues like 8c and ’s dichlorobenzyl derivative. Fluorine’s electronegativity enhances membrane permeability and metabolic resistance .

- Substitution with phenyl or p-tolyl () reduces electronegativity, which may alter pharmacokinetic profiles or target selectivity.

Biological Activity: The dichlorobenzyl analogue () demonstrates potent anticonvulsant activity (ED50 = 2.70 μmol/kg), suggesting that halogenated aryl groups enhance CNS penetration . Compound 8c () exhibits antifungal properties, likely due to the triazole moiety’s resemblance to fluconazole’s pharmacophore . The morpholinopropoxyquinazoline derivative () targets FLT3 kinase, indicating that thiadiazole-urea hybrids can be tailored for kinase inhibition .

Biological Activity

The compound 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea represents a novel class of thiadiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its bioactivity. The incorporation of a urea moiety and a fluorophenyl group enhances its pharmacological profile. Thiadiazole derivatives are recognized for their ability to interact with various biological targets, making them promising candidates for drug development.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown effectiveness against various bacterial strains. A study reported that derivatives with IC50 values ranging from 0.87 µM to 8.32 µM were effective urease inhibitors, which are essential in treating infections caused by urease-positive bacteria .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 6a | 0.87 | Best urease inhibitor |

| 6d | 1.01 | Good potency |

| Thiourea | 22.54 | Positive control |

The presence of the fluorine atom in the structure appears to enhance the inhibitory activity against urease, as evidenced by the improved IC50 values of fluorinated derivatives compared to non-fluorinated ones .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. Research has indicated that certain analogs exhibit activity against viruses such as HIV and influenza . The mechanism of action often involves interference with viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiadiazole derivatives. The position and type of substituents on the thiadiazole ring significantly influence their potency and selectivity towards biological targets. For example, modifications in the aromatic ring can lead to variations in binding affinity and inhibitory activity against specific enzymes like urease .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Urease Inhibition : A series of thiadiazole derivatives were synthesized and tested for urease inhibition. The most potent derivative demonstrated an IC50 value significantly lower than traditional inhibitors, suggesting a promising avenue for developing new treatments for urease-related conditions .

- Antimicrobial Efficacy : In a comparative study against common pathogens, thiadiazole derivatives showed superior antibacterial activity compared to existing antibiotics, indicating their potential as alternative therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing this urea-thiadiazole derivative?

The compound is synthesized via nucleophilic substitution and urea bond formation. A typical approach involves reacting a functionalized 1,3,4-thiadiazole intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with a 2,4-dioxopentan-3-yl halide under basic conditions (e.g., triethylamine in dichloromethane) to introduce the thioether moiety. Subsequent reaction with 4-fluorophenyl isocyanate forms the urea linkage. Reaction optimization includes controlling temperature (reflux conditions) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Key techniques include:

- Single-crystal X-ray diffraction for absolute configuration determination (e.g., bond lengths, angles, and torsion angles, as demonstrated in structurally analogous thiadiazole-urea compounds) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies using HPLC or UV-Vis spectroscopy:

- Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C.

- Monitor degradation products over 1–4 weeks.

- Compare with reference standards to identify hydrolytic or oxidative pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on target hypotheses:

- Enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates.

- Cytotoxicity via MTT or resazurin assays in cancer cell lines.

- Antimicrobial activity using broth microdilution (CLSI guidelines).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Q. How should researchers handle solubility challenges during formulation?

Use co-solvents (DMSO, ethanol), surfactants (Tween-80), or cyclodextrin-based inclusion complexes. For aqueous solubility, perform pH-solubility profiling and consider salt formation if ionizable groups are present .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays.

- Metabolic stability analysis : Compare hepatic microsomal degradation rates across species (e.g., human vs. murine) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Molecular docking : Map interactions with target proteins (e.g., VEGFR or EGFR) using AutoDock or Schrödinger.

- QSAR modeling : Corrogate substituent effects (e.g., fluorine position, thiadiazole planarity) with bioactivity data.

- MD simulations : Analyze binding stability over 100-ns trajectories .

Q. What experimental designs evaluate environmental persistence and ecotoxicology?

- Fate studies : Measure logP, soil sorption (Kd), and hydrolysis half-lives under simulated environmental conditions.

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 203/236).

- Long-term ecosystem modeling : Integrate data into software like EUSES or EPI Suite .

Q. How can researchers optimize reaction yields while minimizing toxic byproducts?

- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalytic systems : Employ Pd/C or enzyme catalysts for selective transformations.

- Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced analytical methods characterize degradation products in complex matrices?

- LC-HRMS/MS : Couple with molecular networking (GNPS) to annotate unknown degradants.

- NMR-guided isolation : Use preparative HPLC to purify and structurally elucidate minor components.

- Isotope labeling : Track metabolic pathways using ¹³C/¹⁵N-labeled analogs .

Methodological Considerations for Data Contradictions

- Reproducibility : Validate results across ≥3 independent replicates with blinded analysis.

- Batch variability : Characterize starting material purity (e.g., HPLC ≥98%) and control reaction humidity.

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare experimental groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.